N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a methylbenzamide moiety. It has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylacetonitrile with piperidine in the presence of a base such as sodium hydride to form the intermediate 2-(2-chlorophenyl)-2-(piperidin-1-yl)acetonitrile.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanamine.
Amidation: The final step involves the reaction of 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide
- N-[2-(2-chlorophenyl)-2-(piperazin-1-yl)ethyl]-2-methylbenzamide
- N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C21H25ClN2O |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H25ClN2O/c1-16-9-3-4-10-17(16)21(25)23-15-20(24-13-7-2-8-14-24)18-11-5-6-12-19(18)22/h3-6,9-12,20H,2,7-8,13-15H2,1H3,(H,23,25) |
InChI Key |
XLGXZWHPYRSTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.